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Compound of Interest

Compound Name: Furazan

Cat. No.: B8792606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of novel energetic materials is a critical endeavor in various scientific and

technological fields. Furazan-based compounds, a class of nitrogen-rich heterocycles, have

emerged as promising candidates for high-performance explosives due to their high heats of

formation and densities. The predictive power of computational chemistry offers a rapid and

cost-effective means to screen and design new furazan derivatives with tailored detonation

properties. However, the accuracy of these in silico predictions must be rigorously validated

against experimental data to ensure their reliability.

This guide provides an objective comparison of experimental detonation performance data with

computational predictions for several key furazan-based energetic materials. Detailed

experimental protocols for the cited performance tests are also presented to facilitate

reproducibility and further research.

Comparison of Experimental and Computational
Detonation Performance
The following table summarizes the experimental and computationally predicted detonation

properties of selected furazan compounds. The data highlights the strengths and limitations of

current predictive models.
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Compound Property
Experimental
Value

Computational
Prediction

Method/Softwa
re

3,4-Bis(3-

nitrofurazan-4-

yl)furoxan

(DNTF)

Density (g/cm³) 1.937[1] - -

Detonation

Velocity (m/s)
9250[1][2] - -

Detonation

Pressure (GPa)
41.1[1] - -

Bis[4-

aminofurazanyl-

3-

azoxy]azofuraza

n (ADAAF)

Detonation

Velocity (km/s)

7.88 (at 94%

TMD)[3]
- -

Detonation

Pressure (kbar)

299 (at 94%

TMD)[3]
- -

Ammonium salt

of Bis[4-

nitraminofurazan

yl-3-

azoxy]azofuraza

n

Detonation

Velocity (km/s)
- 8.88

Density

Functional

Theory (DFT)

Detonation

Pressure (GPa)
- 37.42

Density

Functional

Theory (DFT)

Unnamed

Bridged Furazan

Compound 5

Detonation

Velocity (km/s)
- 9.22 EXPLO5

Detonation

Pressure (GPa)
- 38.5 EXPLO5
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Unnamed

Bridged Furazan

Compound 6

Detonation

Velocity (km/s)
- 9.05 EXPLO5

Detonation

Pressure (GPa)
- 37.0 EXPLO5

Experimental Protocols
Accurate experimental determination of detonation parameters is paramount for validating

computational models. The following are detailed methodologies for two standard tests used to

characterize the performance of energetic materials.

Fiber-Optic Detonation Velocity (FODV) Test
The FODV test is a widely used method for precisely measuring the detonation velocity of an

explosive.

Sample Preparation: The explosive material is typically pressed into a cylindrical charge of a

specific diameter and length. A standard configuration utilizes a 5-inch long by 0.75-inch

diameter sample.[4]

Apparatus: An acrylic fixture is used to hold the explosive charge and precisely position a

series of optical fibers at known intervals along the charge length. Typically, five fibers are

used, with the first located 0.5 inches from the bottom and subsequent fibers spaced 1 inch

apart.[4]

Procedure:

The explosive charge is placed in the fixture, and the optical fibers are inserted into pre-

drilled holes.

The charge is initiated at one end by a detonator.

As the detonation front propagates along the charge, it sequentially cuts the optical fibers.
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The light signal from each fiber is transmitted to a photodiode, and the time of arrival of the

detonation wave at each fiber is recorded by a high-speed oscilloscope.[4]

Data Analysis: The detonation velocity is calculated from the known distances between the

optical fibers and the measured time intervals of the detonation wave's arrival.[4]

Plate Dent Test
The plate dent test is a common method for assessing the brisance of an explosive, which is

related to its detonation pressure.

Sample Preparation: A cylindrical charge of the explosive is prepared, typically with a

diameter of 4.1 cm and a height of 15.2 cm.[5]

Apparatus:

A witness plate, usually a 12.7 x 12.7 x 5.1 cm block of cold-rolled steel, is used.[5]

The explosive charge is placed vertically on the center of the witness plate.

Procedure:

The explosive charge is initiated at the top.

The detonation creates a dent in the steel plate.

Data Analysis: The depth of the dent is measured. This depth is then correlated to the

detonation pressure using empirical relationships established from explosives with known

performance characteristics.[4]

Computational Methodologies
A variety of computational methods are employed to predict the detonation performance of

energetic materials.

Thermochemical Codes (e.g., EXPLO5): These programs calculate detonation parameters

based on the principles of chemical equilibrium and the Chapman-Jouguet theory.[6] They
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utilize equations of state for the detonation products to predict properties like detonation

velocity and pressure. EXPLO5 is a widely used code for this purpose.[6][7]

Empirical Methods (e.g., Kamlet-Jacobs Equations): These are a set of empirical equations

that can be used to estimate the detonation velocity and pressure of C,H,N,O explosives.[8]

The calculations are based on the elemental composition, heat of formation, and loading

density of the explosive.[8]

Quantum Mechanical Methods (e.g., Density Functional Theory - DFT): DFT calculations can

be used to determine fundamental properties of energetic molecules, such as their heats of

formation and densities. This data can then be used as input for thermochemical codes or

empirical methods to predict detonation performance.[9]

Validation Workflow
The process of validating computational predictions of furazan detonation performance against

experimental data can be visualized as a cyclical workflow. This ensures continuous refinement

of the computational models.
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Validation Workflow for Computational Predictions
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This guide underscores the critical interplay between computational predictions and

experimental validation in the field of energetic materials. While computational methods provide

invaluable tools for rapid screening and design, experimental data remains the ultimate

benchmark for performance verification. The continued refinement of computational models,

guided by precise experimental measurements, will accelerate the discovery and development

of next-generation furazan-based energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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